

# Navigating Erlotinib Resistance: A Comparative Analysis of AZ-5104 and Alternative Therapeutic Strategies

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## Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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The emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of **AZ-5104**, an active metabolite of the third-generation EGFR TKI osimertinib, and other therapeutic alternatives for overcoming erlotinib resistance. The information is supported by experimental data to aid in research and development efforts.

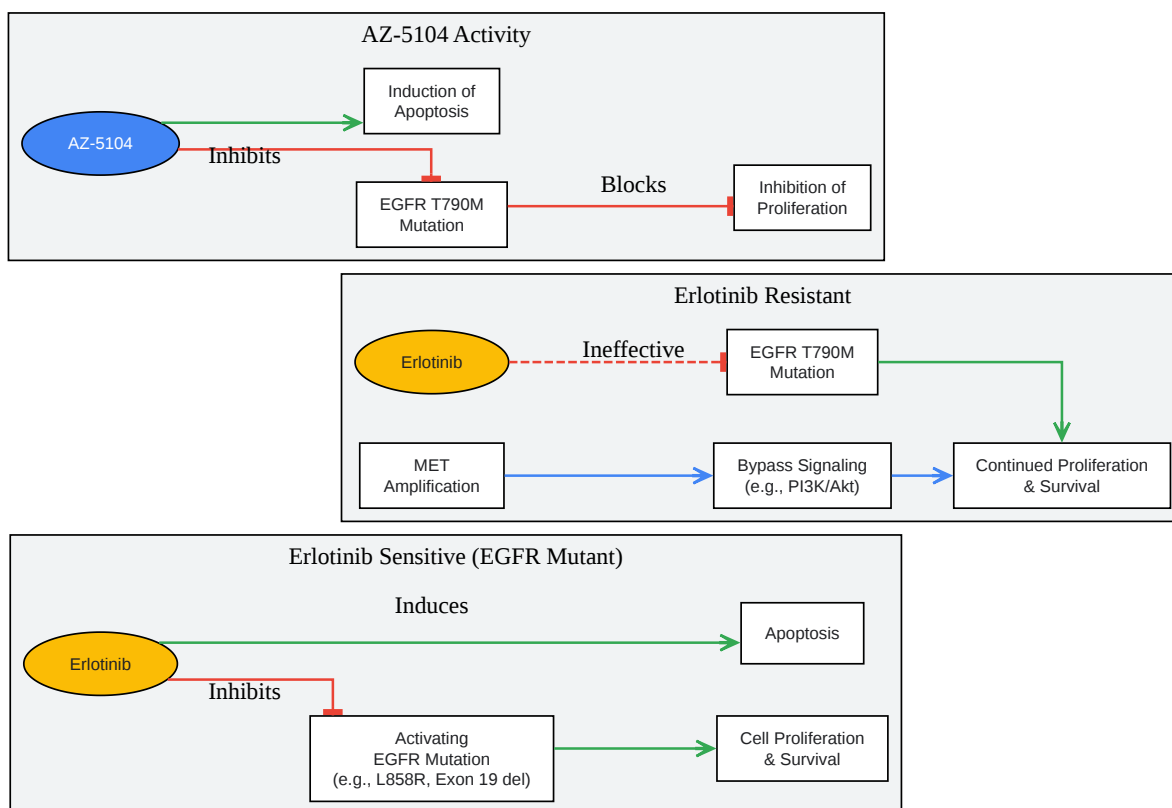
## Mechanisms of Erlotinib Resistance

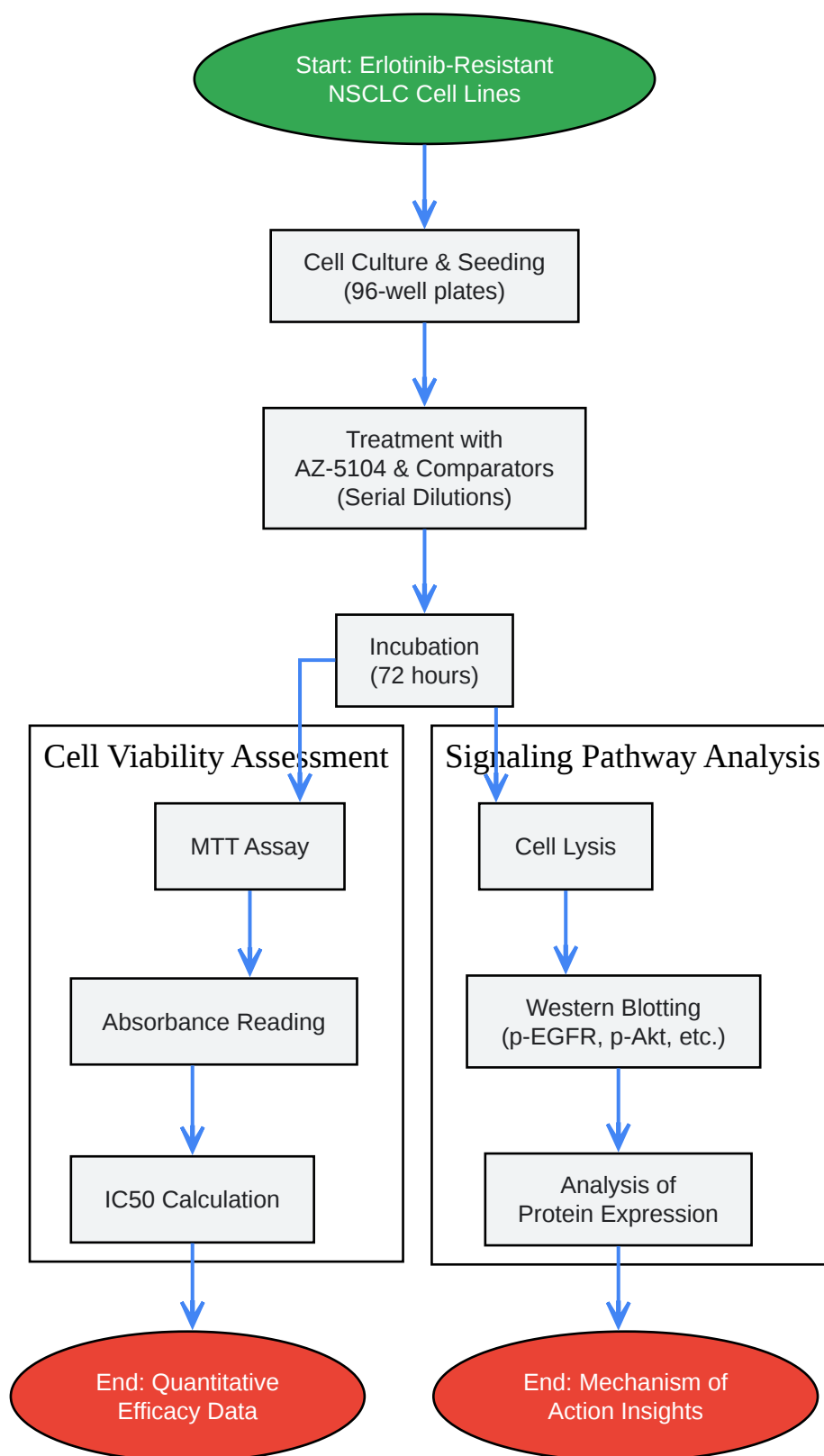
Acquired resistance to erlotinib is multifaceted and often involves genetic alterations within the Epidermal Growth Factor Receptor (EGFR) or the activation of bypass signaling pathways. A primary mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, most commonly the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, thereby reducing the inhibitory effect of erlotinib.<sup>[1][2][3][4]</sup> Other mechanisms include amplification of the MET proto-oncogene, which activates alternative signaling pathways, and phenotypic changes such as epithelial-to-mesenchymal transition (EMT).

## AZ-5104: A Potent Inhibitor of Resistant EGFR Mutants

**AZ-5104** is an active, demethylated metabolite of osimertinib (AZD9291), a third-generation EGFR TKI designed to overcome T790M-mediated resistance.<sup>[5][6][7]</sup> **AZ-5104** itself is a potent inhibitor of EGFR, including the erlotinib-resistant T790M mutant.<sup>[5][6]</sup>

## Signaling Pathway of Erlotinib Resistance and **AZ-5104** Intervention





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